5-(1,4-Diazepan-1-ylsulfonyl)isoquinoline;hydron;chloride
5-(1,4-Diazepan-1-ylsulfonyl)isoquinoline;hydron;chloride
Fasudil(HA-1077), a potent and selective inhibitor of Rho kinase, displays less potent inhibiton over PKA, PKG, PKC and MLCK with Ki of 1.6, 1.6, 3.3, and 36 μM in cell-free assays, respectively.Fasudil is a class of calcium antagonists. Fasudil produces a competitive inhibition of the CaIntra-coronary injection of Fasudil to dogs (30 μg i.a.) produces an approximate 50% increase in CBF. Fasudil (0.01, 0.03, 0.1 and 0.3 mg/kg, bolus, i.v.) dose-dependently decreases MBP and increases HR, VBF, CBF, RBF, and FBF. A total dose of 1.0 ng/mL Fasudil increases cardiac output. The infusion of Fasudil i.v. produces a significant fall in MBP, left ventricular systolic pressure and total peripheral resistance with an increase in HR and cardiac output, but without significant changes in right atrial pressure, dP/dt or left ventricular minute work in dogs.
Brand Name:
Vulcanchem
CAS No.:
105628-07-7
VCID:
VC0000894
InChI:
InChI=1S/C14H17N3O2S.ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;/h1,3-5,7,11,15H,2,6,8-10H2;1H
SMILES:
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl
Molecular Formula:
C₁₄H₁₇N₃O₂S•HCl
Molecular Weight:
327.8 g/mol
5-(1,4-Diazepan-1-ylsulfonyl)isoquinoline;hydron;chloride
CAS No.: 105628-07-7
APIs
VCID: VC0000894
Molecular Formula: C₁₄H₁₇N₃O₂S•HCl
Molecular Weight: 327.8 g/mol
CAS No. | 105628-07-7 |
---|---|
Product Name | 5-(1,4-Diazepan-1-ylsulfonyl)isoquinoline;hydron;chloride |
Molecular Formula | C₁₄H₁₇N₃O₂S•HCl |
Molecular Weight | 327.8 g/mol |
IUPAC Name | 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydrochloride |
Standard InChI | InChI=1S/C14H17N3O2S.ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;/h1,3-5,7,11,15H,2,6,8-10H2;1H |
Standard InChIKey | LFVPBERIVUNMGV-UHFFFAOYSA-N |
SMILES | C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl |
Canonical SMILES | [H+].C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.[Cl-] |
Description | Fasudil(HA-1077), a potent and selective inhibitor of Rho kinase, displays less potent inhibiton over PKA, PKG, PKC and MLCK with Ki of 1.6, 1.6, 3.3, and 36 μM in cell-free assays, respectively.Fasudil is a class of calcium antagonists. Fasudil produces a competitive inhibition of the CaIntra-coronary injection of Fasudil to dogs (30 μg i.a.) produces an approximate 50% increase in CBF. Fasudil (0.01, 0.03, 0.1 and 0.3 mg/kg, bolus, i.v.) dose-dependently decreases MBP and increases HR, VBF, CBF, RBF, and FBF. A total dose of 1.0 ng/mL Fasudil increases cardiac output. The infusion of Fasudil i.v. produces a significant fall in MBP, left ventricular systolic pressure and total peripheral resistance with an increase in HR and cardiac output, but without significant changes in right atrial pressure, dP/dt or left ventricular minute work in dogs. |
Synonyms | 1-(5-isoquinolinesulfonyl)homopiperazine AT 877 AT-877 AT877 fasudil fasudil hydrochloride fasudil mesylate HA 1077 HA-1077 |
PubChem Compound | 163751 |
Last Modified | Dec 03 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume